Gossypolone

説明

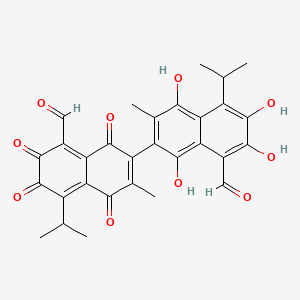

Structure

3D Structure

特性

CAS番号 |

4547-72-2 |

|---|---|

分子式 |

C30H26O10 |

分子量 |

546.5 g/mol |

IUPAC名 |

7-(8-formyl-3-methyl-1,4,6,7-tetraoxo-5-propan-2-ylnaphthalen-2-yl)-2,3,5,8-tetrahydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C30H26O10/c1-9(2)15-21-19(13(7-31)25(35)29(15)39)27(37)17(11(5)23(21)33)18-12(6)24(34)22-16(10(3)4)30(40)26(36)14(8-32)20(22)28(18)38/h7-10,33,35,37,39H,1-6H3 |

InChIキー |

FKZWANMBYLDTNI-UHFFFAOYSA-N |

異性体SMILES |

CC1=C(C(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O)C3=C(C(=O)C4=C(C(=C(C(=C4C3=O)C=O)O)O)C(C)C)C |

正規SMILES |

CC1=C(C(=C2C(=C(C(=C(C2=C1O)C(C)C)O)O)C=O)O)C3=C(C(=O)C4=C(C(=O)C(=O)C(=C4C3=O)C=O)C(C)C)C |

外観 |

Solid powder |

他のCAS番号 |

4547-72-2 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Gossypolone, |

製品の起源 |

United States |

Foundational & Exploratory

Gossypolone: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypolone is a quinonoid derivative and a significant metabolite of gossypol (B191359), a naturally occurring polyphenolic aldehyde isolated from the cotton plant (Gossypium spp.). First identified as an oxidative product of gossypol, this compound has garnered substantial interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its synthesis from its parent compound, gossypol. It includes detailed experimental protocols for the extraction of gossypol, its chemical conversion to this compound, and key biological assays used to characterize its function. Quantitative data on the physicochemical properties and cytotoxic activity of this compound are presented in structured tables. Furthermore, this guide elucidates the molecular mechanisms of this compound, focusing on its role as an inhibitor of the Musashi (MSI) RNA-binding proteins, leading to the downregulation of the Notch and Wnt signaling pathways, and its function as a BH3 mimetic to induce apoptosis through the Bcl-2 pathway.

Discovery and Origin

From Cottonseed Toxin to Therapeutic Precursor: The Discovery of Gossypol

The journey to understanding this compound begins with its precursor, gossypol. Gossypol is a complex polyphenolic compound naturally produced in the pigment glands of cotton plants (Gossypium spp.), where it functions as a protective agent against pests and diseases.[1][2] It is found in the seeds, roots, stems, and leaves of the plant.[1][3]

The initial discovery of gossypol dates back to the late 19th century, when it was isolated and named by the chemist Marchlewski, referencing its origin from the Gossypium genus and its phenolic nature.[4] For decades, gossypol was primarily known for its toxicity, particularly its ability to cause infertility, an effect that was notably discovered in China in the 1950s after observations linked the use of crude cottonseed oil for cooking to reproductive issues in men.[3][5] This antifertility property prompted extensive research into its biological effects.

This compound: The Oxidative Derivative

This compound emerged from the study of gossypol's metabolism and chemical reactivity. It is recognized as a primary in vivo oxidation product and a major metabolite of gossypol.[6][7] Chemically, it is a 1,4-binaphthoquinone derivative that can be synthesized in the laboratory through the oxidation of gossypol.[7][8] This conversion is a key step, as this compound itself exhibits a distinct and potent profile of biological activity, which in some cases surpasses that of its parent compound.

Physicochemical and Quantitative Data

Physicochemical Properties

The structural and chemical properties of gossypol and this compound are fundamental to their biological function.

| Property | Gossypol | This compound |

| Molecular Formula | C₃₀H₃₀O₈ | C₃₀H₂₆O₈ |

| Molecular Weight | 518.56 g/mol [4] | 514.53 g/mol [9] |

| IUPAC Name | 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde[4] | 6,7,6',7'-tetrahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2']binaphthalenyl-1,4,1',4'-tetraone[10] |

| Appearance | Yellow, crystalline pigment[4] | Quinone derivative |

| Solubility | Practically insoluble in water; soluble in acetone (B3395972), chloroform, ether.[3][11] | Soluble in DMSO.[9] |

| Key Functional Groups | 6 Phenolic Hydroxyls, 2 Aldehyde Groups[1] | 4 Phenolic Hydroxyls, 2 Quinone Moieties |

Table 1: Physicochemical Properties of Gossypol and this compound.

Cytotoxic Activity (IC₅₀ Values)

This compound has demonstrated significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| K562 | Myelogenous Leukemia | Racemic Gossypol | 23 - 46 | [12] |

| K562 | Myelogenous Leukemia | This compound | 28 - 50 | [12] |

| SK-mel-19 | Melanoma | Racemic Gossypol | ~22 | [12] |

| SK-mel-19 | Melanoma | This compound | Potent | [12] |

| SK-mel-28 | Melanoma | Racemic Gossypol | ~22 | [12] |

| SK-mel-28 | Melanoma | This compound | Inactive | [12] |

| Jurkat (Bcl-2+) | T-cell Leukemia | (-)-Gossypol | 18.1 ± 2.6 | |

| Jurkat (Bcl-xL+) | T-cell Leukemia | (-)-Gossypol | 22.9 ± 3.7 |

Table 2: Comparative Cytotoxicity of Gossypol and this compound in Various Cancer Cell Lines.

Experimental Protocols

Protocol 1: Extraction of Gossypol from Cottonseed

This protocol describes a standard solvent extraction method for isolating gossypol from cottonseed kernels.

Materials:

-

Cottonseed kernels, finely ground

-

n-Hexane (for defatting)

-

Solvent system: Acetone/Water (e.g., 70:30 v/v) or Ethanol 95%

-

Acid (e.g., oxalic acid or HCl) to maintain acidic pH

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Defatting: The ground cottonseed is first defatted by extraction with n-hexane for 4-6 hours in a Soxhlet apparatus to remove the bulk of the cottonseed oil. This step prevents lipids from interfering with the subsequent extraction.[10]

-

Acidified Solvent Extraction: The defatted meal is air-dried and then subjected to a second extraction using an acidified polar solvent system (e.g., 70% aqueous acetone or acidified 95% ethanol). The acid is crucial to prevent the binding of gossypol's aldehyde groups to the epsilon-amino group of lysine (B10760008) in the seed protein.[10]

-

Extraction Conditions: The extraction is typically carried out at an elevated temperature (e.g., 70-80°C) for several hours (4-8 hours) to ensure efficient recovery.[10]

-

Solvent Evaporation: The resulting extract (miscella) is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Crude Gossypol Isolation: The concentrated extract will contain crude gossypol, which appears as a dark, oily material.[6] This can be further purified by crystallization or chromatographic techniques if required.

Protocol 2: Synthesis of this compound from Gossypol

This protocol outlines the chemical oxidation of gossypol to this compound using ferric chloride, a commonly cited method.[7][8]

Materials:

-

Purified gossypol

-

Ferric chloride (FeCl₃)

-

Solvent system: Acetic acid and Acetone

-

Stir plate and magnetic stir bar

-

Reaction flask

-

Purification apparatus (e.g., column chromatography with silica (B1680970) gel)

Procedure:

-

Dissolution: Dissolve a known quantity of gossypol in a mixture of acetic acid and acetone in a reaction flask.

-

Oxidation: While stirring, slowly add a solution of ferric chloride to the gossypol solution. The ferric chloride acts as the oxidizing agent, converting the di-aldehyde structure of gossypol into the di-quinone structure of this compound.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (gossypol) is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is quenched and extracted. The crude product is then purified, typically using column chromatography over silica gel, to isolate the this compound.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as ¹H-NMR, mass spectrometry, and HPLC.[12]

Protocol 3: Cytotoxicity Assessment by MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value of this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, DLD-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Add 100 µL of the diluted compound to the wells, resulting in the desired final concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[6]

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[6]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting key cell survival pathways.

Inhibition of Bcl-2 Family Proteins

A primary mechanism of action for this compound and its parent compound is the direct inhibition of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). These proteins are often overexpressed in cancer cells, conferring resistance to apoptosis. This compound functions as a BH3 mimetic , binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic proteins. This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak. Freed from inhibition, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Inhibition of Notch and Wnt Signaling via Musashi (MSI) Inhibition

Recent studies have revealed a novel mechanism for this compound: the inhibition of the Musashi family of RNA-binding proteins, MSI1 and MSI2.[3][6] These proteins are oncogenic and are often overexpressed in various cancers, where they promote cell proliferation and survival by up-regulating the Notch and Wnt signaling pathways.

The mechanism is as follows:

-

MSI1 and Notch: MSI1 normally binds to the mRNA of Numb, a negative regulator of the Notch pathway, and represses its translation. By inhibiting MSI1, this compound allows for the translation of Numb protein. Numb then promotes the degradation of the Notch Intracellular Domain (NICD), preventing it from translocating to the nucleus and activating target genes like c-Myc and Hes1.[3][6]

-

MSI1 and Wnt: Similarly, MSI1 binds to the mRNA of APC (Adenomatous Polyposis Coli), a key component of the β-catenin destruction complex, and represses its translation. This compound's inhibition of MSI1 leads to increased APC protein levels. This enhances the stability of the destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[3][6]

Experimental Workflow Visualization

The logical progression from natural source to molecular target identification is a multi-step process involving extraction, chemical modification, and biological validation.

Conclusion and Future Directions

This compound, a derivative of the cotton plant phenol (B47542) gossypol, stands out as a promising multi-modal anticancer agent. Its discovery as an oxidative metabolite has paved the way for chemical synthesis and detailed biological investigation. With well-defined mechanisms of action, including the induction of apoptosis via Bcl-2 family inhibition and the suppression of critical oncogenic signaling pathways like Notch and Wnt through a novel interaction with MSI proteins, this compound represents a valuable lead compound for drug development.

Future research should focus on optimizing the therapeutic window of this compound through medicinal chemistry efforts to enhance its potency and reduce potential off-target toxicities. Further investigation into its effects on the tumor microenvironment and its potential for combination therapies with existing chemotherapeutics or immunotherapies will be crucial in translating this natural product derivative into a clinical reality for cancer treatment.

References

- 1. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gossypol | C30H30O8 | CID 3503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound | Gamma-secretase | Wnt/beta-catenin | TargetMol [targetmol.com]

- 10. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing Compound Gossypol (FDB000742) - FooDB [foodb.ca]

- 12. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of Gossypolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypolone, a derivative of the natural product gossypol (B191359), is a polyphenolic compound with significant potential in cancer therapeutics. This document provides a comprehensive overview of the chemical structure of this compound, including its key identifiers and physicochemical properties. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, providing a foundational methodology for researchers. Furthermore, this guide elucidates the primary mechanisms of action of this compound, focusing on its role as an inhibitor of the Musashi (MSI) family of RNA-binding proteins and the subsequent impact on Notch and Wnt signaling pathways, as well as its function as a direct inhibitor of the anti-apoptotic protein Bcl-2. Visual representations of these critical signaling pathways and a typical experimental workflow are provided using Graphviz (DOT language) to facilitate a deeper understanding of its molecular interactions and to guide future research and drug development efforts.

Chemical Structure and Properties of this compound

This compound is a proposed major metabolite of gossypol, a natural phenol (B47542) derived from the cotton plant (genus Gossypium).[1][2] The chemical structure of this compound is characterized by a binaphthyl core with multiple hydroxyl and carbonyl functional groups.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference and database searching.

| Identifier | Value | Source |

| IUPAC Name | 6,6',7,7'-Tetrahydroxyl-5,5'-diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-(2,2')-binaphthyl-8,8'-dicarbaldehyde | PubChem |

| SMILES | O=CC1=C(O)C(O)=C(C=2C(=O)C(=C(C(=O)C12)C=3C(=O)C=4C(C=O)=C(O)C(O)=C(C4C(=O)C3C).C(C)C)C)C(C)C | Bioss |

| InChI Key | YSPBCFMMSKAENM-UHFFFAOYSA-N | PubChem |

| Molecular Formula | C30H26O10 | TargetMol |

| Molecular Weight | 546.52 g/mol | TargetMol |

| CAS Number | 4547-72-2 | PubChem |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid powder | Bioss |

| Solubility | DMSO: 5.46 mg/mL (10 mM) | Bioss |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as a protocol for assessing its cytotoxic activity.

Synthesis of this compound from Gossypol

This compound can be synthesized from its precursor, gossypol.[3][4] The following protocol is a generalized procedure based on the oxidation of gossypol.

Materials:

-

Gossypol

-

Oxidizing agent (e.g., Salcomine/O2, Fremy's salt)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve gossypol in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the oxidizing agent to the solution in a controlled manner while stirring continuously. The molar ratio of the oxidizing agent to gossypol should be optimized based on the chosen reagent.

-

Allow the reaction to proceed at room temperature, or with gentle heating if required, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the gossypol spot on TLC), quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution if a strong oxidizing agent is used).

-

Extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude this compound.

Purification of this compound by Column Chromatography

The crude this compound can be purified using silica (B1680970) gel column chromatography.[5][6]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Chromatography column

-

Fraction collector

Procedure:

-

Prepare a silica gel slurry in the initial eluent (e.g., 9:1 hexane:ethyl acetate) and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity (e.g., gradually increasing the proportion of ethyl acetate (B1210297) in hexane).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to yield the purified product.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.[7][8][9]

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectra should be consistent with the known chemical shifts for this compound.[10][11]

2.3.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Analyze the purified this compound using an HRMS instrument (e.g., ESI-TOF) to confirm the exact mass and molecular formula (C₃₀H₂₆O₁₀).

Cytotoxicity Assessment by MTT Assay

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]

Materials:

-

Cancer cell line of interest (e.g., human colon cancer cell line DLD-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound from the stock solution in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting the RNA-binding protein Musashi-1 and the anti-apoptotic protein Bcl-2.

Inhibition of Musashi-1 and Downregulation of Notch/Wnt Signaling

This compound has been identified as a potent inhibitor of the Musashi (MSI) family of RNA-binding proteins, particularly MSI1.[15][16] MSI1 is known to post-transcriptionally regulate the expression of key proteins in the Notch and Wnt signaling pathways. By binding to MSI1, this compound disrupts its interaction with target mRNAs, such as NUMB (a negative regulator of Notch) and APC (a negative regulator of Wnt signaling).[17][18][19][20][21] This leads to the upregulation of NUMB and APC, resulting in the downregulation of both the Notch and Wnt signaling pathways, which are often aberrantly activated in cancer.[22][23]

This compound inhibits MSI1, leading to the downregulation of Notch and Wnt signaling.

Inhibition of Bcl-2 and Induction of Apoptosis

This compound also functions as a BH3 mimetic, directly binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1][24][25][26][27] This interaction displaces pro-apoptotic proteins like Bax and Bak, which are then free to oligomerize on the mitochondrial outer membrane.[28][29][30] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.[31][32]

This compound induces apoptosis by inhibiting Bcl-2 family proteins.

Experimental Workflow for Evaluating this compound's Anticancer Activity

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anticancer properties.

A representative experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising anticancer agent with a multi-faceted mechanism of action. Its ability to concurrently inhibit the Musashi-1 protein, thereby downregulating the pro-survival Notch and Wnt signaling pathways, and to directly induce apoptosis through the inhibition of Bcl-2 family proteins makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this compound and to develop novel strategies for cancer treatment. Further research into optimizing its synthesis, delivery, and understanding its broader biological effects will be crucial for its translation into a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Gamma-secretase | Wnt/beta-catenin | TargetMol [targetmol.com]

- 3. Design and synthesis of a gossypol derivative with improved antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxicity of gossypol related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. auremn.org.br [auremn.org.br]

- 8. 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural product (−)‐gossypol inhibits colon cancer cell growth by targeting RNA‐binding protein Musashi‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genomic Analyses of Musashi1 Downstream Targets Show a Strong Association with Cancer-related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA-Binding Protein Musashi1 Modulates Glioma Cell Growth through the Post-Transcriptional Regulation of Notch and PI3 Kinase/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Musashi1 Modulates Mammary Progenitor Cell Expansion through Proliferin-Mediated Activation of the Wnt and Notch Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of PUMA BH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

Gossypolone: A Comprehensive Technical Guide on its Emergence as a Metabolite of Gossypol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypol (B191359), a polyphenolic compound derived from the cotton plant, has long been investigated for its diverse biological activities, including its antifertility and anticancer properties. Central to understanding its in vivo effects is the biotransformation of gossypol into its metabolites, with gossypolone being a primary product of oxidation. This technical guide provides an in-depth exploration of this compound, focusing on its formation from gossypol, its distinct biological activities, and the experimental methodologies used for its study. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Gossypol is a naturally occurring polyphenol characterized by a binaphthyl structure with two aldehyde groups.[1][2] Its biological effects are complex, stemming from its ability to interact with numerous cellular targets. The metabolism of gossypol is a critical determinant of its activity and toxicity, with this compound emerging as a significant oxidative metabolite.[1][2] this compound is a quinone derivative of gossypol and has demonstrated its own spectrum of biological effects, which in some cases differ from its parent compound.[3] This guide will delineate the metabolic transition from gossypol to this compound and provide a detailed overview of the latter's biological significance.

Metabolic Formation of this compound from Gossypol

The in vivo conversion of gossypol to this compound is an oxidative process.[1] This biotransformation can be studied in vitro using liver microsomes, which contain the necessary enzymatic machinery, primarily cytochrome P450 enzymes. The reaction is dependent on cofactors such as NADPH.[4][5]

In Vitro Metabolism Experimental Workflow

The following diagram illustrates a typical workflow for studying the in vitro metabolism of gossypol to this compound using liver microsomes.

Quantitative Analysis of Gossypol Metabolism

The rate of this compound formation can be quantified to understand the metabolic kinetics. While specific kinetic parameters (Km, Vmax) for this compound formation are not extensively reported, tissue distribution studies provide insights into the extent of this metabolic conversion.

Table 1: Ratio of this compound to Gossypol in Tissues of Rainbow Trout [6]

| Tissue | Ratio of this compound to Gossypol |

| Muscle | 1.75 |

| Intestine | 1.59 |

| Stomach | 1.50 |

| Kidney | 0.43 |

| Liver | 0.34 |

| Testis | 0.28 |

| Blood Plasma | 0.27 |

This data indicates that the oxidative conversion of gossypol to this compound occurs more actively in the digestive tract and muscle of rainbow trout.[6]

Biological Activities of this compound

This compound exhibits a range of biological activities, with its anticancer properties being of significant interest. Its cytotoxicity has been evaluated in various cancer cell lines, often in comparison to its parent compound, gossypol.

Anticancer Activity

This compound has been shown to inhibit the proliferation of several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and, for comparison, gossypol in various human cancer cell lines.

Table 2: Comparative in vitro Cytotoxicity (IC50) of this compound and Gossypol

| Cell Line | Cancer Type | This compound IC50 (µM) | Gossypol IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 23.3 | - | [1] |

| U-87MG | Glioblastoma | 26.1 | - | [1] |

| SK-mel-19 | Melanoma | 28-50 | 23-46 | [7] |

| Sihas | Cervical Cancer | 28-50 | 23-46 | [7] |

| H69 | Small Cell Lung Cancer | 28-50 | 23-46 | [7] |

| K562 | Myelogenous Leukemia | 28-50 | 23-46 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Mechanism of Action: Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound. A key target identified is the RNA-binding protein Musashi-1 (MSI1). By inhibiting MSI1, this compound can modulate downstream signaling pathways, including Notch and Wnt, which are often dysregulated in cancer.[1][6][7]

This compound has been identified as a potent inhibitor of MSI1, binding to its RNA-binding domain.[1][7] This interaction disrupts the ability of MSI1 to regulate the translation of its target mRNAs, such as NUMB and APC, which are negative regulators of the Notch and Wnt signaling pathways, respectively.[1][7] The inhibition of MSI1 by this compound leads to the upregulation of NUMB and APC, resulting in the downregulation of Notch and Wnt signaling.[1] This cascade of events can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

In Vitro Metabolism of Gossypol in Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies.[8][9]

-

Preparation of Reagents:

-

Prepare a stock solution of gossypol in a suitable solvent (e.g., DMSO).

-

Prepare a NADPH-regenerating system solution containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Thaw human liver microsomes on ice immediately before use.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and gossypol solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding three volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Extraction of Gossypol and this compound from Biological Matrices

This protocol is a general guideline for the extraction of gossypol and its metabolites from plasma or tissue homogenates.[10][11][12][13][14][15][16][17]

-

Sample Preparation:

-

For plasma samples, deproteinize by adding a solvent such as acetonitrile.[10]

-

For tissue samples, homogenize the tissue in an appropriate buffer.

-

-

Liquid-Liquid Extraction:

-

To the deproteinized plasma or tissue homogenate, add an immiscible organic solvent (e.g., a mixture of hexane (B92381) and N,N-dimethylformamide:water).[9]

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Carefully collect the organic layer containing gossypol and this compound.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase to be used for HPLC analysis.

-

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the separation and quantification of gossypol and this compound.[13][14][18]

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% phosphoric acid or 0.5% acetic acid). A typical mobile phase could be methanol:water (90:10, v/v) with 0.1% o-phosphoric acid.[18]

-

Flow Rate: 0.8 - 1.1 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or 620 nm.[14][18]

-

Quantification: Generate a standard curve using known concentrations of pure gossypol and this compound to quantify their amounts in the samples.

Cell Viability (MTT) Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells.[19][20][21][22]

-

Cell Seeding:

-

Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add the MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Reading:

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound, as a primary metabolite of gossypol, possesses distinct and potent biological activities, particularly in the context of cancer therapy. Its ability to inhibit the RNA-binding protein Musashi-1 and subsequently downregulate the Notch and Wnt signaling pathways presents a promising avenue for the development of novel anticancer agents. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for researchers to further investigate the pharmacological properties and therapeutic potential of this compound. A deeper understanding of its metabolic fate and molecular mechanisms of action will be crucial for its future clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of the process parameters for reduction of gossypol levels in cottonseed meal by functional recombinant NADPH-cytochrome P450 reductase and cytochrome P450 CYP9A12 of Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. US5112637A - Extraction of gossypol from cottonseed - Google Patents [patents.google.com]

- 15. zenodo.org [zenodo.org]

- 16. florajournal.com [florajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. akjournals.com [akjournals.com]

- 19. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tools and methods for studying Notch signaling in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Temporal effects of Notch signaling and potential cooperation with multiple downstream effectors on adenohypophysis cell specification in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Gossypolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypolone, a major metabolite of the naturally occurring polyphenol Gossypol (B191359), has emerged as a compound of significant interest in the fields of oncology and virology. Possessing a range of biological activities, this compound demonstrates notable anticancer and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed summaries of its effects on key signaling pathways, supported by visual diagrams, offer insights for researchers and professionals in drug development.

Introduction

This compound is a derivative of Gossypol, a polyphenolic aldehyde extracted from the cotton plant (Gossypium species). While Gossypol itself has been extensively studied for its various biological effects, including its use as a male contraceptive and its anticancer properties, its metabolite, this compound, has also demonstrated significant bioactivity.[1][2] This guide will delve into the specific biological activities attributed to this compound, providing a technical resource for the scientific community.

Anticancer Activity

This compound exhibits cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is often compared to its parent compound, Gossypol, with some studies indicating similar or, in some contexts, more potent effects.[3]

Quantitative Assessment of Cytotoxicity

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-mel-19 | Melanoma | 28-50 | [4] |

| Sihas | Cervical Cancer | 28-50 | [4] |

| H69 | Small Cell Lung Cancer | 28-50 | [4] |

| K562 | Myelogenous Leukemia | 28-50 | [4] |

| Melanotic Melanoma | Melanoma | ~22 | [5] |

| Amelanotic Melanoma | Melanoma | Inactive | [5] |

| KB | Cervical Cancer | More toxic than Gossypol | [3] |

| MCF-7 | Breast Cancer | More toxic than Gossypol | [3] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Comparable to Gossypol | [3] |

Antiviral Activity

While much of the research on antiviral properties has focused on Gossypol, derivatives and metabolites like this compound have also been investigated. Gossypol and its derivatives have shown activity against several viruses, including Herpes Simplex Virus type II (HSV-II).[6] Modification of the aldehyde functional groups in Gossypol, a key feature of this compound, has been shown to lower cytotoxicity while not abolishing its antiviral properties.[6]

Further research is required to fully elucidate the specific antiviral spectrum and efficacy of this compound, including the determination of its EC50 (half-maximal effective concentration) values against various viruses.

Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways, primarily those involved in apoptosis (programmed cell death) and cell survival. The mechanisms often overlap with those of Gossypol.

Modulation of the Bcl-2 Family of Proteins

A primary mechanism of action for Gossypol and its derivatives is the inhibition of anti-apoptotic proteins belonging to the Bcl-2 family, such as Bcl-2 and Bcl-xL.[4][7] By binding to the BH3 domain of these proteins, Gossypol and likely this compound, act as BH3 mimetics. This disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[1][8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer. Gossypol has been shown to suppress NF-κB activity.[9][10] It can inhibit the nuclear translocation of NF-κB subunits (p65 and p50) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[10] This suppression of NF-κB activity can downregulate the expression of NF-κB target genes that promote cell survival, thereby sensitizing cancer cells to apoptosis.[9] While direct evidence for this compound is less abundant, its structural similarity to Gossypol suggests a comparable mechanism.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for regulating cell growth, differentiation, and survival. Studies on Gossypol have shown that it can modulate these pathways. For instance, Gossypol has been observed to activate JNK and p38 MAPK while the effect on ERK can be cell-type dependent.[2][11] The activation of stress-activated kinases like JNK and p38 can contribute to the induction of apoptosis. The ROS-ERK-CHOP pathway has also been implicated in Gossypol-induced upregulation of death receptors, sensitizing cancer cells to apoptosis.[11]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, to measure apoptosis.

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell viability assay.

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer to release the cellular contents, including caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., a substrate containing the DEVD motif for caspase-3/7).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Signal Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase activity.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

-

Protein Extraction: Following treatment with this compound, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-2, Bcl-xL, Bax, Bak) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

This compound, a metabolite of Gossypol, exhibits significant biological activity, particularly in the context of cancer. Its ability to induce apoptosis through the modulation of key signaling pathways, including the Bcl-2 family, NF-κB, and MAPK pathways, makes it a promising candidate for further investigation in drug development. This technical guide provides a foundational overview of its known activities and the experimental approaches to their study. Continued research is essential to fully characterize the therapeutic potential of this compound and its derivatives.

References

- 1. Molecular mechanism of gossypol-induced cell growth inhibition and cell death of HT-29 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 4. Molecular mechanisms of (-)-gossypol-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 7. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gossypol induces apoptosis of multiple myeloma cells through the JUN-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gossypol suppresses NF-kappaB activity and NF-kappaB-related gene expression in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gossypol Induces Death Receptor-5 through Activation of the ROS-ERK-CHOP Pathway and Sensitizes Colon Cancer Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Gossypolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into the therapeutic applications of gossypolone, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium sp.). Initially investigated as a male contraceptive, this compound has since garnered significant attention for its diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[1][2] This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways modulated by this compound.

Quantitative Data on Bioactivities

The following tables present a summary of the quantitative data on the therapeutic potential of this compound and its derivatives across various biological activities.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| SK-mel-19 | Melanoma | Racemic Gossypol (B191359) | 23-46 | [1] |

| SK-mel-19 | Melanoma | This compound | 28-50 | [1] |

| SK-mel-19 | Melanoma | l-Gossypol | 20 | [1][3] |

| SK-mel-19 | Melanoma | d-Gossypol | >50 | [1] |

| SK-mel-28 | Melanoma | Racemic Gossypol | 22 | [4] |

| SK-mel-28 | Melanoma | (-)-Gossypol | 4 (clonogenic assay) | [4] |

| SiHa | Cervix | Racemic Gossypol | 23-46 | [1] |

| H69 | Small Cell Lung | Racemic Gossypol | 23-46 | [1] |

| K562 | Myelogenous Leukemia | Racemic Gossypol | 23-46 | [1] |

| MCF-7 | Breast Cancer | Racemic Gossypol | - | [5] |

| MCF-7 Adr | Breast Cancer (Adriamycin-resistant) | This compound | More toxic than gossypol | [6] |

| MDA-MB-231 | Breast Cancer | - | - | [5] |

| KB | Cervical Cancer | This compound | More toxic than gossypol | [6] |

| HS 683 | Glioma | Gossypol | Similar to sensitive solid tumors | [7] |

| U373 | Glioma | Gossypol | Less sensitive at 48h | [7] |

| U87 | Glioma | Gossypol | Less sensitive at 48h | [7] |

| U138 | Glioma | Gossypol | Less sensitive at 48h | [7] |

| C6 | Rat Glioma | Gossypol | Similar to sensitive solid tumors | [7] |

| SW-13 | Adrenal Carcinoma | Gossypol | Sensitive | [7] |

| T47-D | Breast Cancer | Gossypol | Sensitive | [7] |

| HeLa | Cervical Cancer | Gossypol | 3µg/1µl (fixed) | [8][9] |

| COLO 201 | Colon Cancer | Gossypol | - | [7] |

| BRW | Primitive Neuroectodermal Tumor | Gossypol | Similar to sensitive solid tumors | [7] |

Antiviral Activity

This compound and its derivatives have shown inhibitory effects against various viruses. The half-maximal effective concentration (EC50) values are summarized below.

| Virus | Compound | EC50 (µM) | Reference(s) |

| SARS-CoV-2 | Gossypol (GOS) | 0.31 | [10] |

| SARS-CoV-2 | Gossypol Acetate (GOSAc) | 0.72 | [10] |

| SARS-CoV-2 | (-)-Gossypol | 0.84 | [10] |

| Herpes Simplex Virus Type II (HSV-II) | Gossypol | Active at 0.5 | [11] |

| HIV-1 | Gossypol Derivatives (13-17) | Potent activity | [12] |

| H5N1 | Gossypol Derivatives (13-17) | More potent than 1-adamantylamine | [12] |

| H5N1 | (+)-Gossypol Derivatives | More active than (-)-gossypol derivatives | [13] |

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways. While specific IC50 values for many inflammatory markers are not consistently reported in early studies, some quantitative data on cytokine inhibition is available.

| Cell Line | Stimulant | Cytokine Inhibited | Inhibition | Compound Concentration | Reference(s) |

| MM-231 (TNBC) | TNF-α | CCL2 | 30% | 6.25 µM | [4] |

| MM-468 (TNBC) | TNF-α | IL-8 | 60% | 6.25 µM | [4] |

Antiparasitic Activity

This compound has demonstrated activity against the malaria parasite Plasmodium falciparum.

| Parasite Strain | Type | Compound | Average IC50 (µM) | Reference(s) |

| Laboratory Strains (6) | P. falciparum | Gossypol | 6.11 | |

| Clinical Isolates (21) | P. falciparum | Gossypol | 11.67 | |

| Overall (Lab & Clinical) | P. falciparum | Gossypol | 10.46 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early studies of this compound's therapeutic potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 1.5 hours, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of MAP kinases (e.g., ERK, JNK, p38), which is indicative of their activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess phosphorylation, a primary antibody specific to the phosphorylated form of the target protein is used. A second primary antibody against the total protein is used as a loading control.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated MAPK (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total MAPK protein.

Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound to anti-apoptotic Bcl-2 family proteins.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small fluorescently labeled peptide derived from a BH3-only protein (e.g., Bak BH3) will tumble rapidly in solution, resulting in low polarization. When this peptide binds to a larger Bcl-2 family protein, its rotation slows, leading to an increase in polarization. A compound that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagent Preparation: Prepare solutions of the recombinant Bcl-2 family protein (e.g., Bcl-xL), a fluorescently labeled BH3 peptide, and serial dilutions of this compound in an appropriate assay buffer.

-

Assay Setup: In a black 96-well or 384-well plate, add the Bcl-2 family protein and the this compound dilutions.

-

Incubation: Incubate the plate at room temperature for a short period to allow for binding.

-

Fluorescent Peptide Addition: Add the fluorescently labeled BH3 peptide to each well.

-

Equilibration: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the change in fluorescence polarization against the log of the this compound concentration to determine the IC50 value.

In Vivo Anticancer Efficacy Study (Mouse Xenograft Model)

This protocol describes a typical in vivo study to evaluate the antitumor effects of this compound in a mouse model.[1]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

-

Cell Culture: Culture the desired human cancer cell line (e.g., head and neck squamous cell carcinoma cells) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: Harvest and resuspend the cancer cells in a sterile solution. Anesthetize the mice and subcutaneously or orthotopically inject a specific number of cells (e.g., 2.5 x 10^6) into the flank or the relevant organ of the mouse.

-

Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions regularly (e.g., twice weekly) using calipers. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 or 15 mg/kg) or a vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to a specific schedule (e.g., daily for several weeks).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates, final tumor volumes, and weights between the treatment and control groups to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

This compound-Induced Apoptosis via Bcl-2 Inhibition

Caption: this compound induces apoptosis by inhibiting Bcl-2/Bcl-xL.

Inhibition of NF-κB Signaling by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling by this compound

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity and Mechanistic Studies

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. (-)-gossypol inhibits growth and promotes apoptosis of human head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of gossypol mediating CCL2 and IL-8 attenuation in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of gossypol and this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gossypol decreases tumor necrosis factor-α-induced intercellular adhesion molecule-1 expression via suppression of NF-κB activity (2011) | Dong-Oh Moon | 32 Citations [scispace.com]

- 6. Gossypol and this compound enantiomers in tissues of rainbow trout fed low and high levels of dietary cottonseed meal [agris.fao.org]

- 7. Inflammation markers and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]

- 10. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (±)-Gossypol induces apoptosis and autophagy in head and neck carcinoma cell lines and inhibits the growth of transplanted salivary gland cancer cells in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo cytotoxicity of gossypol against central nervous system tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Gossypolone's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypolone, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has emerged as a compelling agent in oncology research due to its potent pro-apoptotic properties. Initially investigated for its antifertility effects, its ability to induce programmed cell death in a variety of cancer cell types has positioned it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, focusing on its interaction with key regulatory proteins and the activation of critical signaling cascades. Detailed experimental protocols for assessing its apoptotic effects and quantitative data from various studies are presented to facilitate further research and development in this area.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. A key strategy in cancer therapy is to reactivate the apoptotic machinery in malignant cells. This compound has been identified as a small molecule inhibitor that can effectively trigger this process. Its primary mechanism of action involves targeting the anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance. By neutralizing these proteins, this compound initiates a cascade of events culminating in cell death.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound's pro-apoptotic activity is multifaceted, primarily revolving around its ability to act as a BH3 mimetic, thereby inhibiting the function of anti-apoptotic Bcl-2 family proteins. This initiates the intrinsic, or mitochondrial, pathway of apoptosis. Additionally, evidence suggests the involvement of other signaling pathways, including the p53 and endoplasmic reticulum (ER) stress pathways.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They are categorized into anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma, Noxa). The anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

This compound binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, mimicking the action of pro-apoptotic BH3-only proteins. This binding displaces the pro-apoptotic proteins, allowing them to activate Bax and Bak. Activated Bax and Bak then oligomerize in the mitochondrial outer membrane, leading to MOMP.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

The induction of MOMP by this compound is a critical event in the apoptotic cascade. It leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9.

-

Smac/DIABLO and Omi/HtrA2: These proteins inhibit the activity of Inhibitors of Apoptosis Proteins (IAPs), thereby promoting caspase activation.

Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. The activation of caspase-9 and subsequently caspase-3/7 is a strong indicator that this compound primarily utilizes the mitochondrial pathway to induce apoptosis[1].

Role of the p53 Tumor Suppressor

In some cellular contexts, this compound has been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein. Activated p53 can promote apoptosis by transcriptionally upregulating pro-apoptotic Bcl-2 family members, such as Bax and Puma. This suggests that in certain cancer types, the pro-apoptotic effects of this compound may be, at least in part, p53-dependent.

Endoplasmic Reticulum (ER) Stress Pathway

Recent studies have indicated that this compound can also induce apoptosis through the ER stress pathway, particularly in pancreatic cancer cells[2]. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). One of the key sensors of the UPR is the protein kinase RNA-like ER kinase (PERK). Upon activation, PERK phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP promotes apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins, thereby linking ER stress to the mitochondrial apoptotic pathway[2].

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines, which is often reflected in their half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells observed after treatment.

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |

| DU145 | Prostate Cancer | 3 - 5 | 72 | |

| PC3 | Prostate Cancer | 3 - 5 | 72 | |

| LAPC4 | Prostate Cancer | 3 - 5 | 72 | |

| Jurkat (Bcl-2 overexpressing) | T-cell Leukemia | 18.1 ± 2.6 | Not specified | [3] |

| Jurkat (Bcl-xL overexpressing) | T-cell Leukemia | 22.9 ± 3.7 | Not specified | [3] |

| Jurkat (vector control) | T-cell Leukemia | 7.0 ± 2.7 | Not specified | [3] |

| HT-29 | Colon Carcinoma | Not specified | Not specified | [4] |

| BxPC-3 | Pancreatic Cancer | 14 (24h), 6 (48h) | 24, 48 | [5] |

| MIA PaCa-2 | Pancreatic Cancer | 15 (24h), 10 (48h) | 24, 48 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.52 ± 0.67 | 24 | [6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 24.6 ± 1.79 | 24 | [6] |

| SK-mel-19 | Melanoma | 23 - 46 | Not specified | [7] |

| Sihas | Cervical Cancer | 23 - 46 | Not specified | [7] |

| H69 | Small Cell Lung Cancer | 23 - 46 | Not specified | [7] |

| K562 | Myelogenous Leukemia | 23 - 46 | Not specified | [7] |

| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (%) | Reference |

| DU145 | 1 | 72 | 15 | [8] |

| DU145 | 5 | 72 | 26 | [8] |

| DU145 | 10 | 72 | 52 | [8] |

| BxPC-3 | 10 | 48 | 84.0 | [5] |

| MIA PaCa-2 | 10 | 48 | 72.7 | [5] |

| MDA-MB-231 | 100 | 24 | <60 | [9] |

| MDA-MB-468 | 50 | 24 | 90 | [9] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound's multi-pathway induction of apoptosis.

Experimental Workflows

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

This compound

-

PBS (phosphate-buffered saline), ice-cold

-

1X Annexin V Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI) solution (100 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

-

Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of proteins involved in apoptosis.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-